Cas no 1227598-12-0 (4-Bromo-7-fluoroindole-3-aceticAcid)

4-Bromo-7-fluoroindole-3-acetic acid is a halogenated indole derivative with significant applications in organic synthesis and pharmaceutical research. The presence of bromine and fluorine substituents enhances its reactivity, making it a valuable intermediate for constructing complex heterocyclic compounds. Its indole-3-acetic acid backbone is particularly useful in the development of bioactive molecules, including potential agrochemicals and pharmaceuticals. The compound’s structural features allow for selective functionalization, enabling precise modifications for targeted research applications. High purity and stability under standard conditions further contribute to its utility in laboratory settings. Researchers value this compound for its versatility in synthetic pathways and its role in exploring structure-activity relationships in medicinal chemistry.
4-Bromo-7-fluoroindole-3-aceticAcid structure
1227598-12-0 structure
商品名:4-Bromo-7-fluoroindole-3-aceticAcid
CAS番号:1227598-12-0
MF:C10H7BrFNO2
メガワット:272.07048535347
MDL:MFCD16609922
CID:4563914

4-Bromo-7-fluoroindole-3-aceticAcid 化学的及び物理的性質

名前と識別子

    • 4-Bromo-7-fluoroindole-3-acetic Acid
    • 4-Bromo-7-fluoroindole-3-aceticAcid
    • MDL: MFCD16609922
    • インチ: 1S/C10H7BrFNO2/c11-6-1-2-7(12)10-9(6)5(4-13-10)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)
    • InChIKey: ATGTUOAGWMDMKG-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C(Br)=CC=C2F)C(CC(O)=O)=C1

4-Bromo-7-fluoroindole-3-aceticAcid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A199000386-1g
4-Bromo-7-fluoroindole-3-acetic acid
1227598-12-0 98%
1g
$1722.71 2023-09-03
Alichem
A199000386-250mg
4-Bromo-7-fluoroindole-3-acetic acid
1227598-12-0 98%
250mg
$709.55 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528021-1g
2-(4-Bromo-7-fluoro-1H-indol-3-yl)acetic acid
1227598-12-0 98%
1g
¥5997.00 2024-08-09
eNovation Chemicals LLC
D776934-1g
4-Bromo-7-fluoroindole-3-acetic Acid
1227598-12-0 95%
1g
$650 2025-02-21
eNovation Chemicals LLC
D776934-1g
4-Bromo-7-fluoroindole-3-acetic Acid
1227598-12-0 95%
1g
$650 2024-07-20
eNovation Chemicals LLC
D776934-1g
4-Bromo-7-fluoroindole-3-acetic Acid
1227598-12-0 95%
1g
$650 2025-02-24
Alichem
A199000386-500mg
4-Bromo-7-fluoroindole-3-acetic acid
1227598-12-0 98%
500mg
$1012.26 2023-09-03
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY058729-1g
4-Bromo-7-fluoroindole-3-acetic Acid
1227598-12-0 ≥95%
1g
¥5483.87 2024-08-09

4-Bromo-7-fluoroindole-3-aceticAcid 関連文献

4-Bromo-7-fluoroindole-3-aceticAcidに関する追加情報

4-Bromo-7-fluoroindole-3-acetic Acid: A Comprehensive Overview

4-Bromo-7-fluoroindole-3-acetic acid, identified by the CAS number 1227598-12-0, is a synthetic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of indole, a heterocyclic aromatic organic compound, with bromine and fluorine substituents at the 4th and 7th positions, respectively. The presence of these halogen atoms imparts unique chemical and biological properties to the molecule, making it a valuable compound for research and potential therapeutic applications.

The structure of 4-bromo-7-fluoroindole-3-acetic acid consists of an indole ring system with a carboxylic acid group at the 3rd position. The bromine and fluorine substituents are positioned strategically to influence the electronic properties of the molecule. These modifications can enhance or modulate the compound's interactions with biological targets, such as enzymes or receptors. Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery, particularly in the development of anti-cancer agents and neuroprotective drugs.

One of the key areas of research involving 4-bromo-7-fluoroindole-3-acetic acid is its role in modulating cellular signaling pathways. Indole derivatives are known to interact with various protein kinases, which are critical regulators of cell growth, differentiation, and apoptosis. The bromine and fluorine substituents in this compound may enhance its binding affinity to specific kinase targets, making it a promising candidate for inhibiting oncogenic signaling pathways. For instance, recent findings suggest that this compound exhibits potent inhibitory activity against Aurora kinases, which are overexpressed in several types of cancer.

In addition to its potential anti-cancer properties, 4-bromo-7-fluoroindole-3-acetic acid has also been investigated for its neuroprotective effects. Indole derivatives have been shown to exhibit antioxidant and anti-inflammatory activities, which are beneficial in protecting neurons from oxidative stress and inflammation-associated damage. The fluorine substituent in this compound may further enhance its ability to cross the blood-brain barrier, improving its bioavailability in the central nervous system. This makes it a compelling candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The synthesis of 4-bromo-7-fluoroindole-3-acetic acid involves a multi-step process that typically begins with the preparation of an indole derivative followed by halogenation and functionalization steps. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, improving yield and purity. These improvements have facilitated large-scale production of the compound for preclinical studies.

In terms of pharmacokinetics, 4-bromo-7-fluoroindole-3-acetic acid demonstrates favorable absorption profiles in preclinical models. Its lipophilic nature allows for efficient uptake into systemic circulation, while its metabolic stability ensures prolonged retention in target tissues. These properties are advantageous for developing drugs with sustained therapeutic effects.

The safety profile of 4-bromo-7-fluoroindole-3-acetic acid has been evaluated in acute and chronic toxicity studies using animal models. Results indicate that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects on major organ systems. These findings underscore its potential as a safe therapeutic agent for human use.

In conclusion, 4-bromo-7-fluoroindole-3-acetic acid, CAS No. 1227598-12-0, represents a promising compound with diverse applications in drug discovery and development. Its unique chemical structure, combined with favorable pharmacokinetic and safety profiles, positions it as a valuable tool for addressing unmet medical needs in oncology and neurology. Ongoing research continues to explore its full potential as a therapeutic agent, paving the way for future clinical applications.

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Amadis Chemical Company Limited
(CAS:1227598-12-0)4-Bromo-7-fluoroindole-3-aceticAcid
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清らかである:99%
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価格 ($):688.0